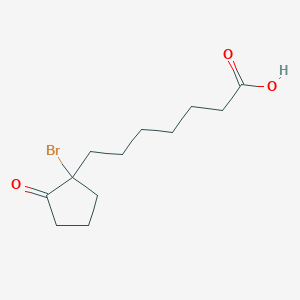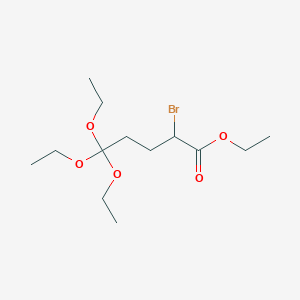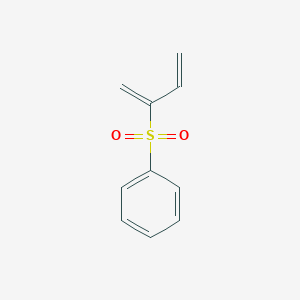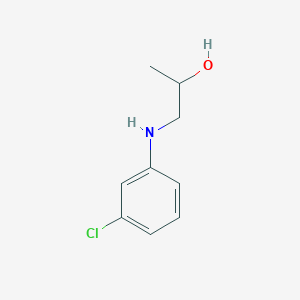![molecular formula C17H12O4 B14313061 5-Methoxy-4-methyl-2H-[1]benzofuro[3,2-g][1]benzopyran-2-one CAS No. 113816-80-1](/img/structure/B14313061.png)
5-Methoxy-4-methyl-2H-[1]benzofuro[3,2-g][1]benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-4-methyl-2H-benzofuro[3,2-g]benzo-1-pyran-2-one is a tetracyclic compound with an intriguing structure. It belongs to the class of benzopyran derivatives and exhibits interesting biological properties. The compound’s crystal structure has been determined experimentally, and theoretical calculations confirm its planar tetracyclic skeleton .
Preparation Methods
Synthetic Routes:: The synthesis of 5-Methoxy-4-methyl-2H-benzofuro[3,2-g]benzo-1-pyran-2-one involves several steps. One common approach is the cyclization of a suitable precursor. For example, a furocoumarin precursor can undergo intramolecular cyclization to form the pyran ring. The exact synthetic route may vary, but it typically includes steps like condensation, cyclization, and oxidation.
Reaction Conditions::- Condensation: The precursor (often a substituted coumarin) reacts with an appropriate reagent under specific conditions.
- Cyclization: Intramolecular cyclization forms the pyran ring.
- Oxidation: Oxidative processes may be involved in the final step.
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for further investigation.
Chemical Reactions Analysis
Reactivity:: 5-Methoxy-4-methyl-2H-benzofuro[3,2-g]benzo-1-pyran-2-one can participate in various reactions:
Oxidation: It may undergo oxidation at specific positions.
Substitution: Nucleophilic substitution reactions can occur.
Reduction: Reduction of the carbonyl group is possible.
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Substitution: Alkyl halides or other electrophiles.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products:: The major products depend on the specific reaction. For example, oxidation may yield hydroxylated derivatives, while substitution can lead to various substituted forms.
Scientific Research Applications
5-Methoxy-4-methyl-2H-benzofuro[3,2-g]benzo-1-pyran-2-one finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its effects on cellular processes.
Medicine: Potential therapeutic properties.
Industry: Its unique structure may inspire novel materials.
Mechanism of Action
The compound’s mechanism of action involves interactions with specific molecular targets. Further research is needed to elucidate these pathways fully.
Comparison with Similar Compounds
While 5-Methoxy-4-methyl-2H-benzofuro[3,2-g]benzo-1-pyran-2-one is unique, it shares features with related compounds such as 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one and 2-methyl-4H-1-benzopyran-2-one. These analogs may have distinct properties and applications .
Properties
CAS No. |
113816-80-1 |
|---|---|
Molecular Formula |
C17H12O4 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
5-methoxy-4-methyl-[1]benzofuro[3,2-g]chromen-2-one |
InChI |
InChI=1S/C17H12O4/c1-9-7-14(18)21-12-8-13-16(17(19-2)15(9)12)10-5-3-4-6-11(10)20-13/h3-8H,1-2H3 |
InChI Key |
XLEBCUFEFHNUBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=C3C4=CC=CC=C4OC3=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


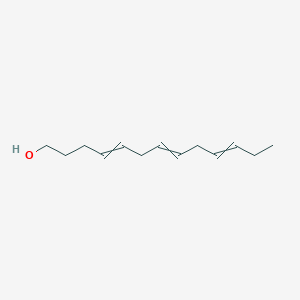

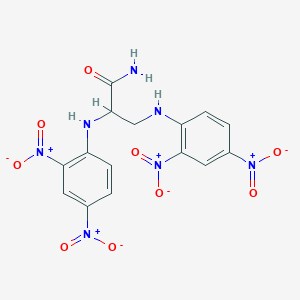
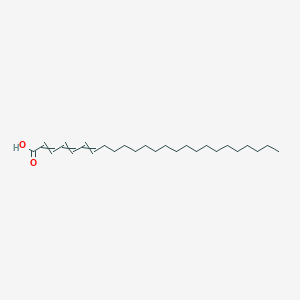

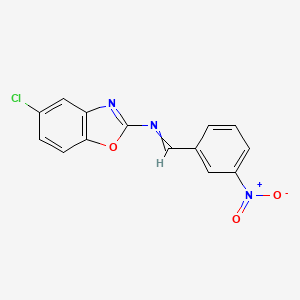
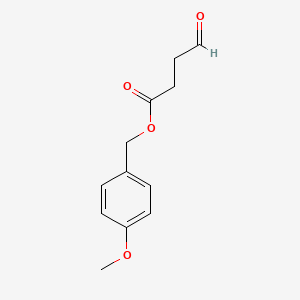
![1-Decyl-4-[(4-methoxyphenyl)ethynyl]benzene](/img/structure/B14313022.png)
